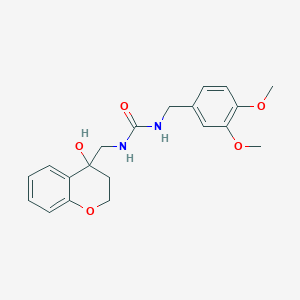

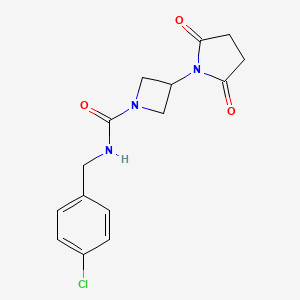

![molecular formula C18H17ClN2O4S B2888927 N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896376-01-5](/img/structure/B2888927.png)

N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a methoxy group, and a chloro group. The core structure is a pyrrolo[3,2,1-ij]quinoline, which is a type of polycyclic aromatic compound .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a sulfonamide group, and a chloro group would all contribute to the overall structure. The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Structural and Synthesis Research

Polymorphic Modifications for Diuretic Properties Polymorphic modifications of related compounds have been studied for their strong diuretic properties, indicating potential applications in hypertension treatment. The study identified two polymorphic forms, highlighting differences in molecular organization and crystal packing, which could influence their pharmacological profile (Shishkina et al., 2018).

Green Synthesis with Antibacterial Activity A green synthesis approach has been applied to quinoxaline derivatives, demonstrating a catalyst-free method that yields compounds with significant antibacterial activities against common pathogens. This method represents an environmentally friendly alternative for producing such compounds (Alavi et al., 2017).

Biological Activity Research

Antineoplastic Potential Research into pyrrolo-quinoline derivatives has uncovered their potential as antineoplastic agents. These compounds exhibit cell growth inhibitory properties, especially against solid tumors like CNS, melanoma, and prostate-derived cells, suggesting their use in cancer therapy. The cytotoxic action is noted to be distinct from topoisomerase II poisoning, indicating a novel mechanism of action (Ferlin et al., 2000).

Antimicrobial Properties The synthesis of new compounds combining the quinoline and sulfonamide moieties has shown promising antimicrobial activities. These synthesized derivatives display potent effects against Gram-positive bacteria, contributing to the development of new antibacterial agents (Biointerface Research in Applied Chemistry, 2019).

Chemical Properties and Applications

Synthesis and Structural Analysis The synthesis of derivatives involves complex reactions, including iodination, quinolone formation, and coupling processes. These steps are crucial for producing compounds with desired chemical properties, emphasizing the importance of synthesis route optimization for pharmaceutical development (Dorow et al., 2006).

Fluorescence and Quantum Chemical Investigations Quinoline derivatives synthesized from eugenol have been investigated for their fluorescence properties, which are pH-dependent. This characteristic makes them suitable for use as fluorescing agents in biological studies, particularly for studying zinc(II) in biological systems (Le et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The presence of a sulfonamide group suggests it may act as an inhibitor for certain enzymes .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could suggest potential pathways of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of a methoxy group and a sulfonamide could influence its metabolism and excretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-25-16-5-4-13(19)10-15(16)20-26(23,24)14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLBRFBVUPJOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

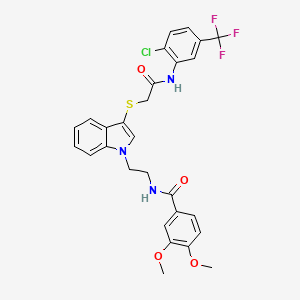

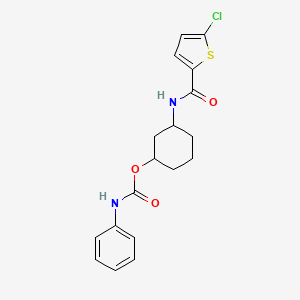

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

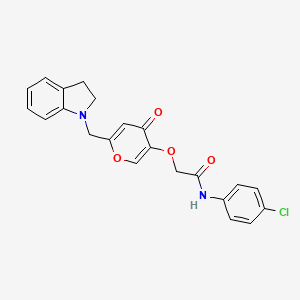

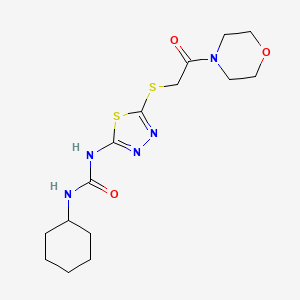

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)

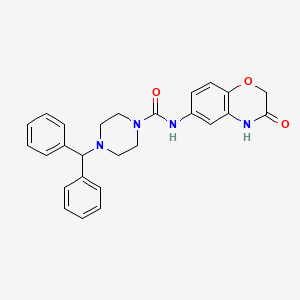

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)

![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)

![2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2888867.png)